molecular formula C11H14FN B6357937 1-Cyclopentyl-3-flouro-5-methylbenzene CAS No. 2121512-01-2

1-Cyclopentyl-3-flouro-5-methylbenzene

Cat. No.: B6357937
CAS No.: 2121512-01-2
M. Wt: 179.23 g/mol
InChI Key: JAVOLXGJBNKBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-flouro-5-methylbenzene is an organic compound with the molecular formula C12H15F. It is characterized by a cyclopentyl group attached to a benzene ring, which also bears a fluorine atom and a methyl group.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-flouro-5-methylbenzene typically involves the following steps:

    Synthetic Routes: The preparation begins with the cyclopentylation of a suitable benzene derivative, followed by the introduction of the fluorine and methyl groups. Common reagents used in these steps include cyclopentyl bromide, fluorinating agents like N-fluorobenzenesulfonimide (NFSI), and methylating agents such as methyl iodide.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyclopentyl-3-flouro-5-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom and the formation of cyclopentylmethylbenzene.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-bearing carbon, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-flouro-5-methylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-flouro-5-methylbenzene exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine and cyclopentyl groups.

    Pathways Involved: The interaction with these targets can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

1-Cyclopentyl-3-flouro-5-methylbenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVOLXGJBNKBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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